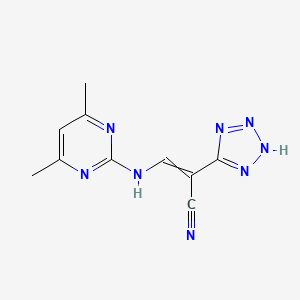

2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile

Description

2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)prop-2-enenitrile (molecular formula: C₁₀H₁₀N₈, molecular weight: 242.24 g/mol) is a heterocyclic compound featuring a tetrazole ring conjugated with a prop-2-enenitrile backbone and a 4,6-dimethylpyrimidin-2-ylamino substituent . The tetrazole moiety, known for its high nitrogen content and metabolic stability, is critical in pharmaceutical and agrochemical applications. The pyrimidine group, a common pharmacophore, enhances binding interactions with biological targets.

Properties

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N8/c1-6-3-7(2)14-10(13-6)12-5-8(4-11)9-15-17-18-16-9/h3,5H,1-2H3,(H,12,13,14)(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAQVPUZXVEFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC=C(C#N)C2=NNN=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through nucleophilic substitution reactions, often using dimethylpyrimidine derivatives.

Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone through condensation reactions, typically under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or nitrile groups.

Scientific Research Applications

The compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant findings and case studies.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile exhibit significant anticancer properties. The tetraazole and pyrimidine components are often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that derivatives of pyrimidine compounds effectively inhibited cancer cell proliferation in vitro. The specific mechanisms involved the modulation of signaling pathways related to cell survival and apoptosis .

Glycogen Synthase Kinase 3 Inhibition

The compound has been explored for its potential to inhibit glycogen synthase kinase 3 (GSK3), an enzyme implicated in various diseases including diabetes and Alzheimer's disease.

- Research Findings : In vitro studies have shown that similar compounds can effectively inhibit GSK3 activity, leading to therapeutic effects in models of neurodegenerative diseases . This inhibition is crucial because GSK3 is involved in the regulation of glucose metabolism and neuronal survival.

Antimicrobial Properties

Compounds with tetraazole rings have been reported to possess antimicrobial activity against various pathogens.

- Case Study : A series of tetraazole derivatives were tested against bacterial strains, revealing promising antibacterial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of compounds similar to 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile.

- Evidence : Studies indicate that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

Substituent Effects: The target compound’s 4,6-dimethylpyrimidin-2-ylamino group enhances steric bulk and electron-donating capacity compared to the phenylamino group in or the halogenated pyridylthio group in . This may improve binding specificity in biological systems . The chloro-trifluoromethylpyridylthio substituent in introduces strong electron-withdrawing effects, likely increasing metabolic stability and lipophilicity, making it suitable for membrane-targeted applications .

Molecular Weight and Complexity :

- The target compound (242.24 g/mol) is smaller and less lipophilic than analogs like (333.33 g/mol) or (439.83 g/mol), suggesting better solubility and bioavailability .

Synthetic Accessibility: The general synthesis route for tetrazole-pyrimidine hybrids involves condensation reactions with malononitrile or cyanoacetate derivatives under reflux conditions, as seen in . However, the chloro-trifluoromethylpyridylthio analog requires additional steps for introducing sulfur and halogen groups, increasing synthetic complexity .

Crystallographic and Computational Analysis

The structural determination of such compounds often relies on crystallographic software like SHELXL and visualization tools such as ORTEP-3 and WinGX . For example:

- SHELXL is widely used for refining small-molecule structures, ensuring accurate bond-length and angle measurements .

- ORTEP-3 provides high-quality anisotropic displacement ellipsoid diagrams, critical for analyzing steric effects in compounds like the target molecule .

Commercial and Research Relevance

- The target compound is commercially available (e.g., from EOS Med Chem), with pricing and scale-dependent discounts noted for analogs like (e.g., 250 mg for €766) .

- Derivatives with coumarin or pyrazolone moieties (e.g., ) exhibit divergent biological activities, highlighting the importance of substituent selection in tuning functionality .

Biological Activity

The compound 2-(2H-2,3,4,5-tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile is a heterocyclic organic molecule that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties. The synthesis of this compound and its mechanisms of action will also be discussed.

Synthesis

The synthesis of the compound involves several steps, typically beginning with the formation of the tetraazole ring followed by the introduction of the pyrimidine moiety. The synthetic pathway often employs various reagents and solvents to optimize yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics. For example, it demonstrated an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of several fungal pathogens, suggesting a broad-spectrum antifungal potential.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound revealed that it may induce apoptosis in cancer cell lines. The underlying mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

The biological activity of 2-(2H-2,3,4,5-tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound can induce stress responses leading to apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Efficacy : A comparative study demonstrated that the compound outperformed many conventional antibiotics in inhibiting bacterial growth in vitro .

- Antifungal Assessment : An investigation into its antifungal properties revealed that it effectively inhibited Candida albicans growth at concentrations lower than those required for traditional antifungal agents .

- Anticancer Evaluation : In vitro assays indicated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines compared to untreated controls .

Data Summary

| Biological Activity | Test Organism | MIC (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 |

| Antibacterial | Escherichia coli | 16 |

| Antifungal | Candida albicans | <50 |

| Anticancer | Various cancer cell lines | IC50 < 20 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-YL)amino)prop-2-enenitrile, and what analytical techniques validate its purity?

Methodological Answer: The compound can be synthesized via condensation reactions between 4,6-dimethylpyrimidin-2-amine and a tetrazole-containing precursor. For example, describes a similar synthesis pathway using ethanol reflux and acetic acid for condensation, followed by rearrangement. Key validation steps include:

Q. How do pH and solvent systems influence the stability of this compound during storage?

Methodological Answer: Stability studies should employ accelerated degradation protocols :

- pH-Dependent Stability : Test in buffered solutions (e.g., ammonium acetate buffer at pH 6.5, as in ) under varying temperatures (4°C, 25°C, 40°C).

- Solvent Compatibility : Use polar aprotic solvents (DMSO, ethanol) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Data Analysis : Fit degradation kinetics to first-order models to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Synthesis Protocols : Trace impurities (e.g., unreacted pyrimidine intermediates) may skew bioactivity. Use HPLC-MS to identify contaminants ().

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For instance, highlights how DMSO stock solutions can attenuate anti-HIV activity due to solvent-cell interactions.

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., dose-response vs. solvent effects) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., HIV protease in ).

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity.

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can researchers design derivatives to enhance selectivity for specific biological pathways?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., replace methyl groups with halogens) and test in vitro.

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., tetrazole’s hydrogen-bonding capacity).

- In Vivo Screening : Prioritize derivatives with low cytotoxicity (IC50 > 50 µM) in primary cell lines .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer: Adopt a tiered approach as in :

- Phase 1 (Lab) : Measure hydrolysis rates (pH 5–9) and photodegradation (UV light, 254 nm).

- Phase 2 (Field) : Use randomized block designs (split-split plots, as in ) to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna).

- Phase 3 (Modeling) : Apply fugacity models to predict environmental partitioning .

Methodological and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., electronic effects, steric hindrance) into experimental design?

Methodological Answer:

- Guiding Principle : Link synthesis to conceptual frameworks like Frontier Molecular Orbital (FMO) theory (). For example, electron-withdrawing groups on the tetrazole ring may enhance electrophilicity.

- Experimental Validation : Use X-ray crystallography (as in ) to correlate steric effects with bioactivity.

- Data Interpretation : Apply multivariate regression to quantify contributions of electronic vs. steric factors .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Protocol Standardization : Document reaction parameters (e.g., ethanol purity, reflux duration) as in .

- Intermediate Characterization : Isolate and characterize all intermediates via FT-IR and NMR .

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Data Management and Reporting

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.